molecular formula C27H23NO2 B299891 N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide

N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide

カタログ番号 B299891
分子量: 393.5 g/mol
InChIキー: WPYNTKNZQATNDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide, commonly known as BPN14770, is a small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications. BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).

作用機序

BPN14770 is a selective inhibitor of N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide, an enzyme that plays a critical role in regulating intracellular levels of cAMP. By inhibiting N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide, BPN14770 increases cAMP levels in the brain, which can lead to improved cognitive function. Additionally, BPN14770 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons.
Biochemical and Physiological Effects
BPN14770 has several biochemical and physiological effects that make it an attractive candidate for therapeutic applications. Studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease by increasing cAMP levels in the brain. BPN14770 has also been shown to increase the expression of BDNF, a protein that plays a critical role in promoting the growth and survival of neurons. Additionally, BPN14770 has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

実験室実験の利点と制限

One of the primary advantages of BPN14770 for lab experiments is its selectivity for N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide. This selectivity allows researchers to study the specific effects of inhibiting N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide without affecting other phosphodiesterases. Additionally, BPN14770 has been shown to be well-tolerated in animal models, which makes it a safe candidate for further research. However, one of the limitations of BPN14770 is its relatively short half-life, which may limit its effectiveness in clinical applications.

将来の方向性

There are several potential future directions for research on BPN14770. One area of research is in the development of more potent and selective inhibitors of N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide. Additionally, further research is needed to determine the optimal dosing and administration of BPN14770 for therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of BPN14770 in clinical trials.

合成法

The synthesis of BPN14770 is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 1,2-dihydro-5-acenaphthylenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-bromophenoxy)ethanol in the presence of a base to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with 2-bromo-1,1'-biphenyl in the presence of a base to form the final product, BPN14770.

科学的研究の応用

BPN14770 has been the subject of several scientific research studies due to its potential therapeutic applications. One of the primary applications of BPN14770 is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease by increasing cAMP levels in the brain. BPN14770 has also been shown to have potential therapeutic applications in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

特性

製品名

N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide

分子式

C27H23NO2

分子量

393.5 g/mol

IUPAC名

N-[2-(2-phenylphenoxy)ethyl]-1,2-dihydroacenaphthylene-5-carboxamide

InChI

InChI=1S/C27H23NO2/c29-27(24-16-15-21-14-13-20-9-6-11-23(24)26(20)21)28-17-18-30-25-12-5-4-10-22(25)19-7-2-1-3-8-19/h1-12,15-16H,13-14,17-18H2,(H,28,29)

InChIキー

WPYNTKNZQATNDV-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)C(=O)NCCOC4=CC=CC=C4C5=CC=CC=C5

正規SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCCOC4=CC=CC=C4C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。